2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
Overview
Description
2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide is a complex organic compound that features a combination of fluorine, boron, and sulfonamide groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes a boronic ester and a sulfonamide group, makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide typically involves multiple steps:
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Formation of the Boronic Ester: : The initial step often involves the reaction of 5-bromo-3-pyridylboronic acid with pinacol to form the boronic ester. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions.
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Coupling Reaction: : The boronic ester is then coupled with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the desired sulfonamide linkage.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, due to their electron-withdrawing nature.
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Oxidation and Reduction: : The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
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Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, triethylamine.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as an intermediate for the construction of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The sulfonamide group in the compound is known for its biological activity. Compounds containing sulfonamide groups are often used as antibiotics, diuretics, and antidiabetic agents. The fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In materials science, the compound can be used in the development of new materials with specific electronic or optical properties. The boronic ester group can be used to create polymers and other materials with unique characteristics.
Mechanism of Action
The mechanism by which 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide exerts its effects depends on its application:
Biological Activity: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Chemical Reactions: The boronic ester group participates in coupling reactions by forming a transient boronate complex with the catalyst, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: Similar structure but with a methoxy group instead of a hydrogen atom.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Contains a butanamide group instead of a sulfonamide group.
Uniqueness
The unique combination of fluorine atoms, a boronic ester, and a sulfonamide group in 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide provides it with distinct reactivity and potential applications that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BF2N2O4S/c1-16(2)17(3,4)26-18(25-16)11-7-13(10-21-9-11)22-27(23,24)15-6-5-12(19)8-14(15)20/h5-10,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBXSIMTWWSPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BF2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726171 | |
Record name | 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092565-35-9 | |
Record name | 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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